molecular formula C14H11BrN4O2S2 B2531236 5-bromo-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}thiophene-2-sulfonamide CAS No. 2097916-30-6

5-bromo-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}thiophene-2-sulfonamide

Cat. No.: B2531236
CAS No.: 2097916-30-6
M. Wt: 411.29
InChI Key: HJQZZHJBRGRFQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-bromo-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}thiophene-2-sulfonamide is a complex organic compound that features a bromine atom, a pyridine ring, a pyrazine ring, and a thiophene sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}thiophene-2-sulfonamide typically involves multiple steps:

    Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through the condensation of appropriate amines and aldehydes.

    Sulfonamide Formation: The thiophene-2-sulfonamide group is introduced through sulfonation reactions, often using sulfonyl chlorides in the presence of a base.

    Coupling Reactions: The final step involves coupling the pyrazine and thiophene sulfonamide moieties, which can be achieved through various cross-coupling reactions, such as Suzuki or Stille coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfonamide group.

    Reduction: Reduction reactions can target the bromine atom or the nitrogens in the pyrazine ring.

    Substitution: The bromine atom is a good leaving group, making the compound amenable to nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dehalogenated products or reduced nitrogen-containing rings.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel materials.

Biology

In biological research, 5-bromo-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}thiophene-2-sulfonamide can be used as a probe to study enzyme interactions and protein binding due to its potential bioactivity.

Medicine

Medicinally, this compound may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors involved in disease pathways.

Industry

In industry, the compound could be used in the development of new materials with specific electronic or optical properties, given its aromatic and heterocyclic components.

Mechanism of Action

The mechanism of action of 5-bromo-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}thiophene-2-sulfonamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets could include kinases, proteases, or other proteins involved in signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide: Similar in structure but lacks the pyridine ring.

    N-(pyridin-2-yl)thiophene-2-sulfonamide: Similar but without the bromine atom and pyrazine ring.

Uniqueness

The uniqueness of 5-bromo-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}thiophene-2-sulfonamide lies in its combination of multiple heterocyclic rings and functional groups, which can confer unique chemical reactivity and biological activity compared to simpler analogs.

Properties

IUPAC Name

5-bromo-N-[(3-pyridin-4-ylpyrazin-2-yl)methyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrN4O2S2/c15-12-1-2-13(22-12)23(20,21)19-9-11-14(18-8-7-17-11)10-3-5-16-6-4-10/h1-8,19H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJQZZHJBRGRFQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=NC=CN=C2CNS(=O)(=O)C3=CC=C(S3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.